2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-24-20(19-11-12-25-15-19)14-22-21(23)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-12,15,20H,13-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIRPYMGZGYKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a biphenyl moiety, which is known for its influence on biological interactions due to its hydrophobic characteristics. The presence of the thiophene ring and methoxy group further modifies its pharmacological profile, potentially enhancing its bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. Its mechanism of action appears to involve apoptosis induction in various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers, indicating potential use in treating inflammatory diseases.
- Antimicrobial Properties : Some studies report activity against specific bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
A significant area of research focuses on the anticancer effects of 2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide. In vitro studies have evaluated its efficacy against various cancer cell lines, including:
These findings indicate that the compound's potency varies across different cancer types, with the lowest IC50 observed in HCT116 cells.
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, the compound has been shown to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1200 | 450 |
| IL-6 | 800 | 300 |
These results suggest that the compound may serve as a therapeutic agent for inflammatory conditions.
Antimicrobial Activity
The antimicrobial efficacy was evaluated against several bacterial strains using agar diffusion methods. The results indicated that the compound exhibited notable activity against:
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Study on Breast Cancer : A mouse model study showed that treatment with the compound led to a significant reduction in tumor size compared to controls.
- Inflammation Model : In a carrageenan-induced paw edema model, administration resulted in decreased swelling and pain response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized methods, and biological activities:
Pharmacological and Functional Insights
- Antimicrobial Activity : N-(4-Bromophenyl)-2-(2-thienyl)acetamide demonstrated antimycobacterial effects, suggesting thiophene-acetamide hybrids may disrupt microbial pathways .
- Cancer Therapeutics : MGH-CP9 and BAI highlight the biphenyl-acetamide scaffold’s versatility in targeting oncogenic pathways (TEAD-YAP and PARP, respectively) .
Physicochemical Properties
- Solubility and Stability : Methoxy and thiophene groups may enhance lipophilicity compared to polar analogs like MGH-CP9 (triazole-thio). This could impact bioavailability, as seen in N-(4-Bromophenyl)-2-(2-thienyl)acetamide’s moderate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
